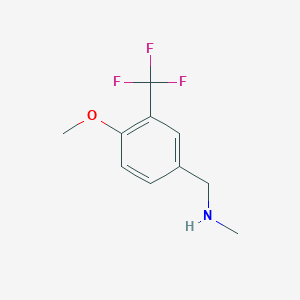

1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine

CAS No.:

Cat. No.: VC13399600

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F3NO |

|---|---|

| Molecular Weight | 219.20 g/mol |

| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine |

| Standard InChI | InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3 |

| Standard InChI Key | SXKMCOKFXXSRTO-UHFFFAOYSA-N |

| SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |

| Canonical SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with two substituents: a methoxy group at the para position and a trifluoromethyl group at the meta position relative to the methanamine side chain. The N-methyl group on the amine enhances lipophilicity, while the trifluoromethyl group contributes to metabolic stability and membrane permeability. The IUPAC name, 1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine, reflects this substitution pattern.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃NO |

| Molecular Weight | 219.20 g/mol |

| InChI | InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3 |

| SMILES | CNCC1=CC(=C(C=C1)OC)C(F)(F)F |

Electronic and Steric Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. Conversely, the methoxy group donates electron density via resonance, creating a nuanced electronic profile that influences reactivity. This interplay is critical in designing derivatives for target-specific interactions.

Synthesis and Manufacturing

One-Pot Trifluoromethylation

A scalable method involves the reaction of N-methylaniline derivatives with CF₃SO₂Na (Langlois’ reagent) in the presence of triphenylphosphine (PPh₃) and silver fluoride (AgF) in acetonitrile. This one-pot approach proceeds via a radical mechanism, where PPh₃ reduces CF₃SO₂Na to generate CF₃ radicals, which subsequently react with the aromatic precursor .

Table 2: Representative Synthesis Conditions

| Reagent | Role | Quantity (Equiv.) |

|---|---|---|

| CF₃SO₂Na | CF₃ Source | 1.5 |

| PPh₃ | Reducing Agent | 3.0 |

| AgF | Fluoride Source | 4.5 |

| MeCN | Solvent | 2.5 mL/mmol |

Procedure:

-

Combine CF₃SO₂Na and PPh₃ in MeCN under nitrogen.

-

Add N-methylaniline derivative, stir at room temperature for 1 hour.

-

Introduce AgF, heat to 50°C for 5 hours.

Alternative Routes

-

Reductive Amination: Reacting 4-methoxy-3-(trifluoromethyl)benzaldehyde with methylamine in the presence of NaBH₃CN.

-

Nucleophilic Substitution: Using 4-methoxy-3-(trifluoromethyl)benzyl chloride and methylamine under basic conditions.

Chemical Reactivity and Functionalization

Amine-Directed Reactions

The primary amine undergoes typical reactions:

-

Alkylation: Formation of quaternary ammonium salts with alkyl halides.

-

Acylation: Reaction with acyl chlorides to produce amides.

-

Schiff Base Formation: Condensation with aldehydes/ketones.

Aromatic Substitutions

Electrophilic aromatic substitution (EAS) occurs preferentially at the 5-position of the ring due to the meta-directing effect of -CF₃ and para-directing effect of -OCH₃. For example, nitration yields 5-nitro derivatives, while sulfonation produces 5-sulfonic acids.

Pharmaceutical Applications

Pharmacokinetic Enhancements

The trifluoromethyl group increases lipophilicity (logP ≈ 2.8), enhancing blood-brain barrier penetration. This property is exploited in central nervous system (CNS) drug candidates targeting receptors like serotonin (5-HT) and dopamine (D₂).

Table 3: Comparative Lipophilicity

| Compound | logP |

|---|---|

| 1-(4-Methoxyphenyl)-N-methylmethanamine | 1.2 |

| 1-(3-Trifluoromethylphenyl)-N-methylmethanamine | 2.1 |

| 1-(4-Methoxy-3-CF₃-phenyl)-N-methylmethanamine | 2.8 |

Comparative Analysis with Structural Analogs

Positional Isomerism

-

3-Methoxy-4-CF₃ Derivative: Reduced metabolic stability due to altered CYP450 interaction sites.

-

4-CF₃-3-NO₂ Analog: Higher reactivity but poorer solubility (logP = 3.4).

Substituent Effects

Replacing -OCH₃ with -CH₃ decreases polarity, improving membrane permeability but reducing hydrogen-bonding capacity. Conversely, substituting -CF₃ with -Cl lowers metabolic resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume